![molecular formula C10H8F3NO3 B3046773 Benzoic acid, 4-[[(trifluoroacetyl)amino]methyl]- CAS No. 130029-61-7](/img/structure/B3046773.png)

Benzoic acid, 4-[[(trifluoroacetyl)amino]methyl]-

Vue d'ensemble

Description

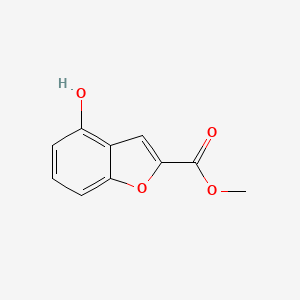

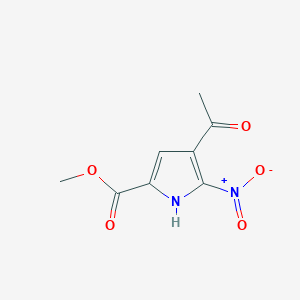

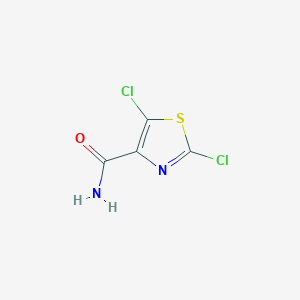

Benzoic acid, 4-[[(trifluoroacetyl)amino]methyl]- , also known as 4-aminomethylbenzoic acid or p-aminomethylbenzoic acid (PAMBA) , is an antifibrinolytic compound. Its chemical formula is C10H8F3NO3 . This compound plays a crucial role in preventing the breakdown of blood clots by inhibiting fibrinolysis.

Molecular Structure Analysis

The molecule consists of 10 carbon atoms , 8 hydrogen atoms , 3 fluorine atoms , 1 nitrogen atom , and 3 oxygen atoms . It forms a six-membered ring with a carboxylic acid group (aromatic) and a tertiary amide group (aliphatic). The trifluoroacetyl group is attached to the amino moiety .

Applications De Recherche Scientifique

LC-MS/MS Study of Degradation Processes

A study using liquid chromatography coupled with mass spectrometry (LC-MS/MS) focused on the stability and degradation pathways of nitisinone, which degrades into 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under certain conditions. These findings contribute to a better understanding of the risks and benefits associated with nitisinone's medical application, providing insights into the properties of similar compounds (Barchańska et al., 2019).

Benzoic Acid in Food and Feed Additives

Benzoic acid, known for its antibacterial and antifungal properties, is widely used in foods and feeds. Research suggests that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health, highlighting the importance of understanding the effects of benzoic acid on intestinal functions (Mao et al., 2019).

Physiologically-Based Pharmacokinetic Analysis

A study designed physiologically-based pharmacokinetic (PBPK) models for benzoic acid (BA) to understand metabolic and dosimetric variations across different species. This research provides implications for assessing dietary exposures to benzoates and reducing the interspecies uncertainty factor, offering a basis for regulatory evaluations of food and beverage preservatives (Hoffman & Hanneman, 2017).

Role of Elicitors in Plant Disease Resistance

Elicitors, including benzoic acid, activate chemical defenses in plants against pathogens. This review discusses how such compounds can minimize the need for chemical control in agriculture, contributing to sustainable practices by enhancing plant resistance through natural means (Thakur & Sohal, 2013).

Environmental Implications of Parabens

Parabens, including esters of para-hydroxybenzoic acid, are used as preservatives in various products. Their widespread environmental presence raises concerns about their potential as weak endocrine disruptors. Studies suggest that parabens, including their degradation products like benzoic acid, are ubiquitous in surface waters and sediments due to their continuous introduction into the environment (Haman et al., 2015).

Orientations Futures

: Wikipedia: Aminomethylbenzoic acid : ChemSpider: 4-(Trifluoromethyl)benzoic acid : ChemSpider: 4-(Trifluoroacetyl)benzoic acid : Molinstincts: Benzoic acid, 4-[methyl(trifluoroacetyl)amino]- : [Molinstincts: Benzoic acid, 4-[methyl(trifluoroacetyl)amino]- Formula](https://www.molinstincts.com/formula/Benzoic-acid-4-methyl-trifluoroacetyl-amino-cfml-

Propriétés

IUPAC Name |

4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-5-6-1-3-7(4-2-6)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYOENONPHUFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579213 | |

| Record name | 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130029-61-7 | |

| Record name | 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-](/img/structure/B3046698.png)

![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)

![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)

![Imidazo[1,2-a]pyridine-2-acetic acid hydrochloride](/img/structure/B3046706.png)